![molecular formula C17H24N4O2S B2792716 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415586-72-8](/img/structure/B2792716.png)
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline ring fused with a morpholine ring and a thiomorpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiomorpholine rings, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
科学研究应用
Chemistry
In chemistry, 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown potential as an antiviral agent. Studies have demonstrated its activity against avian paramyxovirus, making it a candidate for further research in antiviral drug development .
Medicine
In medicine, the compound’s ability to inhibit specific enzymes and proteins makes it a potential therapeutic agent for various diseases, including cancer and viral infections .
Industry
Industrially, the compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation and delivery systems .
作用机制
The mechanism of action of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline involves the inhibition of specific enzymes and proteins. The compound targets molecular pathways involved in viral replication and cancer cell proliferation. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .
相似化合物的比较
Similar Compounds
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound shares a similar quinazoline and morpholine structure but differs in the presence of a piperazine ring.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(3,5-dimethylisoxazol-4-yl)piperidine-4-carboxamide: Another related compound with a quinazoline core and morpholine ring, but with additional functional groups.
Uniqueness
The uniqueness of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline lies in its combination of quinazoline, morpholine, and thiomorpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
[4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-17(20-6-9-24-10-7-20)15-11-21(5-8-23-15)16-13-3-1-2-4-14(13)18-12-19-16/h12,15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVAHVQGIUWZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
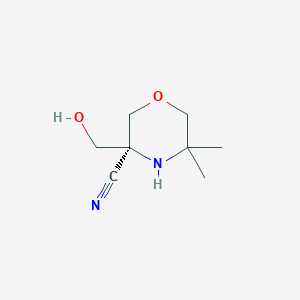
![N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)

![2,4-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B2792638.png)
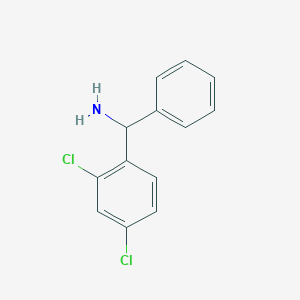
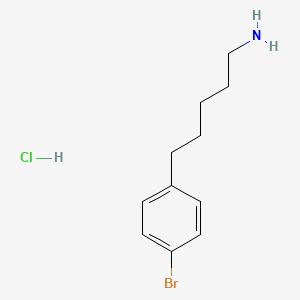
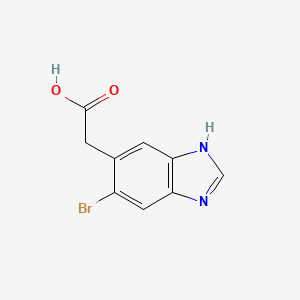
![5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
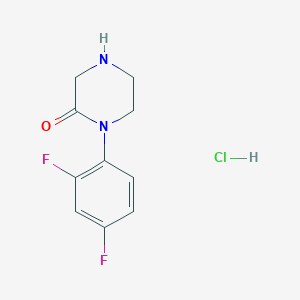
![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)
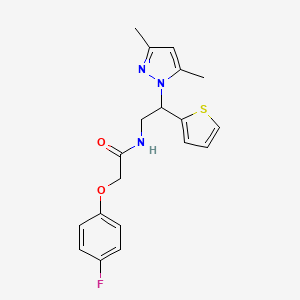
![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)
